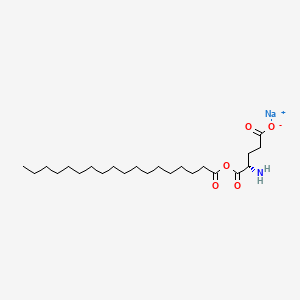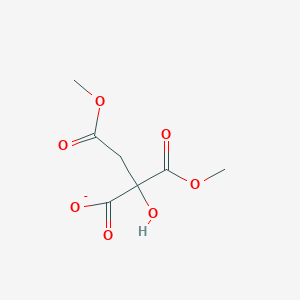
Sulfisozole sodium
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Detection of Sulfite in Food : Sodium sulfite (Na2SO3), a related compound to sulfisozole sodium, is extensively used as a food additive. A study by Duan et al. (2019) developed a novel near-infrared fluorescent probe for the rapid and sensitive detection of sulfite in food, highlighting its importance in food safety and quality control (Duan et al., 2019).
Chemical Synthesis Applications : Sodium hydrogen sulfite, a variant of this compound, has been used in chemical synthesis. Han et al. (2008) demonstrated its use in promoting the condensation of o-phenylenediamine with aromatic aldehydes to obtain 2-arylbenzimidazoles, showcasing its utility in organic synthesis (Han et al., 2008).
Photocatalytic Applications : Yuan et al. (2019) developed a visible-light-induced radical cascade cyclization of 2-isocyanoaryl thioethers using sodium sulfite, facilitating the synthesis of benzothiazoles containing fluorine atoms. This study demonstrates the role of sodium sulfite in photocatalytic processes (Yuan et al., 2019).
Environmental Applications : Sodium sulfite has been explored for environmental applications such as waste gas purification. Feng (2011) conducted a study on purifying formaldehyde-contained waste gas using sodium sulfite as the trickling liquid in a biological trickling filter, achieving high purification efficiency (Feng, 2011).
Medical Research : In the context of medical research, sodium sulfite has been investigated for its potential to mimic hypoxic stress in Caenorhabditis elegans. Jiang et al. (2011) demonstrated that sodium sulfite successfully induced hypoxic conditions, providing a model for studying hypoxic injury (Jiang et al., 2011).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-(1,2-oxazol-3-yl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N3O3S.Na/c10-7-1-3-8(4-2-7)16(13,14)12-9-5-6-15-11-9;/h1-6H,10H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJOTUZCTLKWTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NOC=C2.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N3NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid,5-methyl ester](/img/structure/B3285108.png)
![1-(3,7-dinitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone](/img/structure/B3285115.png)





![1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B3285163.png)
![3-[4-(1H-Benzoimidazol-2-yl)-furazan-3-ylamino]-propionitrile](/img/structure/B3285166.png)


![3,4,5-trimethoxy-N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide](/img/structure/B3285190.png)

